molecular formula C11H10FN3 B12051122 4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine CAS No. 874814-29-6

4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine

Cat. No.: B12051122
CAS No.: 874814-29-6
M. Wt: 203.22 g/mol
InChI Key: CJZGMPUPYWWKSQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine typically involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base to form the intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then cyclized with guanidine to yield the desired pyrimidinamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the fluorophenyl ring .

Scientific Research Applications

4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-5-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group on the pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

874814-29-6

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10FN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)

InChI Key

CJZGMPUPYWWKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)F)N

Origin of Product

United States

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